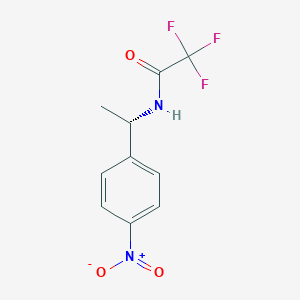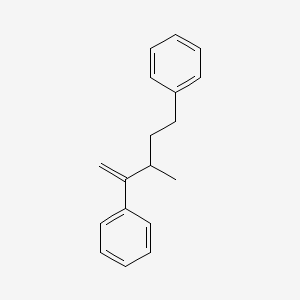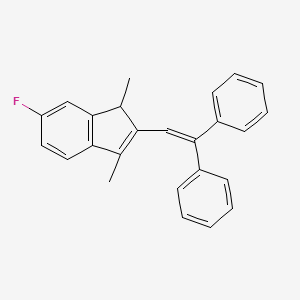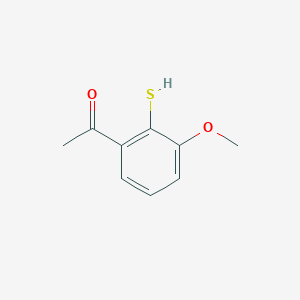
(S)-2,2,2-trifluoro-N-(1-(4-nitrophenyl)ethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2,2,2-trifluoro-N-(1-(4-nitrophenyl)ethyl)acetamide is a chiral compound characterized by the presence of a trifluoromethyl group, a nitrophenyl group, and an acetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2,2,2-trifluoro-N-(1-(4-nitrophenyl)ethyl)acetamide typically involves the reaction of (S)-1-(4-nitrophenyl)ethylamine with 2,2,2-trifluoroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at low temperatures to control the reaction rate and improve yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2,2,2-trifluoro-N-(1-(4-nitrophenyl)ethyl)acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one of the fluorine atoms.
Hydrolysis: The acetamide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products Formed
Reduction: (S)-2,2,2-trifluoro-N-(1-(4-aminophenyl)ethyl)acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: (S)-1-(4-nitrophenyl)ethylamine and trifluoroacetic acid.
Applications De Recherche Scientifique
(S)-2,2,2-trifluoro-N-(1-(4-nitrophenyl)ethyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it suitable for the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme activity or protein-ligand interactions.
Chemical Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mécanisme D'action
The mechanism of action of (S)-2,2,2-trifluoro-N-(1-(4-nitrophenyl)ethyl)acetamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by forming strong interactions with the target protein. Additionally, the nitrophenyl group can participate in π-π stacking interactions, further stabilizing the compound-protein complex.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-2,2,2-trifluoro-N-(1-(4-nitrophenyl)ethyl)acetamide: The enantiomer of the compound, which may exhibit different biological activities and properties.
2,2,2-trifluoro-N-(1-(4-aminophenyl)ethyl)acetamide: A reduced derivative with an amino group instead of a nitro group.
N-(1-(4-nitrophenyl)ethyl)acetamide: A non-fluorinated analog with different chemical and physical properties.
Uniqueness
(S)-2,2,2-trifluoro-N-(1-(4-nitrophenyl)ethyl)acetamide is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This group can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets. Additionally, the chiral center in the compound allows for enantioselective interactions, making it valuable in the development of stereospecific drugs and materials.
Propriétés
Formule moléculaire |
C10H9F3N2O3 |
|---|---|
Poids moléculaire |
262.18 g/mol |
Nom IUPAC |
2,2,2-trifluoro-N-[(1S)-1-(4-nitrophenyl)ethyl]acetamide |
InChI |
InChI=1S/C10H9F3N2O3/c1-6(14-9(16)10(11,12)13)7-2-4-8(5-3-7)15(17)18/h2-6H,1H3,(H,14,16)/t6-/m0/s1 |
Clé InChI |
SCKNJDFHRITCGN-LURJTMIESA-N |
SMILES isomérique |
C[C@@H](C1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(F)(F)F |
SMILES canonique |
CC(C1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5'-tert-Butyl-3',4'-dioxo-3',4'-dihydro[1,1'-biphenyl]-3-carbonitrile](/img/structure/B14185784.png)
![2-Methyl-N-[1-(piperidin-1-yl)prop-2-en-1-yl]prop-2-enamide](/img/structure/B14185793.png)


![1-[5-(4-Chlorobenzoyl)-3-(pyridin-4-yl)thiophen-2-yl]piperidin-4-one](/img/structure/B14185805.png)
![Trifluoroacetic acid--1-[2-(pyrrolidine-1-sulfonyl)phenyl]methanamine (1/1)](/img/structure/B14185806.png)


![4-[2-(2,4-Diaminoquinazolin-6-yl)ethyl]phenol](/img/structure/B14185823.png)

![N-{[6-(3-Methylphenyl)pyridin-2-yl]methyl}cyclopropanecarboxamide](/img/structure/B14185827.png)



